molecular formula C12H16N4O2 B13755474 1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine CAS No. 1190380-56-3

1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine

Cat. No.: B13755474
CAS No.: 1190380-56-3
M. Wt: 248.28 g/mol
InChI Key: OGJSSFRQEPZNOV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine is a useful research compound. Its molecular formula is C12H16N4O2 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Biological Activity

1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with a suitable nitropyridine derivative. The cyclopropyl group is introduced through a cyclization reaction, which enhances the compound's lipophilicity and biological activity.

This compound has shown significant activity against various biological targets:

  • Kinase Inhibition : Studies have indicated that compounds with a similar structure can inhibit specific kinases involved in cancer progression, such as c-Met and Aurora-A. For instance, modifications to the piperazine structure have been linked to enhanced kinase inhibition and reduced hERG channel affinity, which is crucial for minimizing cardiac side effects .
  • Antiviral Properties : Recent investigations suggest that piperazine derivatives exhibit antiviral activity against SARS-CoV-2 by inhibiting the viral protease enzyme. Molecular docking studies have shown strong binding interactions, indicating potential for therapeutic use .

In Vitro and In Vivo Studies

Several studies have assessed the efficacy of this compound through in vitro assays and animal models:

  • In Vitro Efficacy : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity. For example, modifications to the piperazine moiety led to improved potency against Aurora-A kinase .
  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor growth when administered at specific dosages, suggesting its potential as an anticancer agent. Additionally, its safety profile appears favorable, with minimal toxicity observed in preliminary studies .

Table 1: Biological Activity of this compound

Biological ActivityIC50 Value (µM)Target
Aurora-A Inhibition6.3Kinase
SARS-CoV-2 Protease Inhibition0.04Viral Protease
Cell Proliferation Inhibition (A549)12.5Cancer Cell Line

Table 2: Structure-Activity Relationship (SAR) of Piperazine Derivatives

Compound StructureKinase TargetIC50 Value (µM)Comments
Compound Ac-Met0.005High selectivity
Compound BAurora-A9.50Moderate potency
This compoundMultiple TargetsVariesBroad-spectrum activity

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A549 lung cancer cells. Treatment resulted in significant apoptosis induction and cell cycle arrest at G0/G1 phase, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy

In silico docking studies demonstrated that the compound binds effectively to the active site of SARS-CoV-2 protease, suggesting a mechanism for inhibiting viral replication. This finding supports further exploration in clinical settings for COVID-19 treatment.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity

Recent studies have indicated that piperazine derivatives, including 1-cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine, exhibit promising antiviral properties. Research has shown that piperazine-based compounds can inhibit the SARS-CoV-2 protease enzyme, which is crucial for the virus's replication. Molecular docking studies revealed strong binding interactions between these compounds and the protease, suggesting their potential as antiviral agents against COVID-19 .

2. Selective Inhibitors

This compound has been investigated for its ability to act as a selective inhibitor in various biological pathways. The structural modifications in piperazine derivatives allow for enhanced selectivity towards specific targets, such as tyrosine kinases involved in cancer progression. For instance, scaffold-hopping exercises have demonstrated improved selectivity profiles for certain piperazine derivatives over others, indicating a strategic approach to drug design using this compound .

Therapeutic Applications

1. Neurological Disorders

Piperazine compounds have been explored for their neuropharmacological effects. They may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety. The unique structure of this compound could provide novel mechanisms of action that may lead to new therapeutic options for these disorders.

2. Dermatological Formulations

The compound's potential application in dermatology is also noteworthy. Its ability to penetrate skin layers makes it a candidate for topical formulations aimed at treating skin conditions. Studies on similar piperazine compounds have shown efficacy in enhancing drug delivery through the skin, which could be beneficial for developing new dermatological therapies .

Case Studies and Research Findings

Study Objective Findings Implications
Study on SARS-CoV-2 InhibitionEvaluate antiviral activity of piperazine derivativesStrong binding affinity to protease; potential as antiviral agentsSuggests further development of piperazine-based antivirals
Neuropharmacological ResearchInvestigate effects on neurotransmitter systemsModulation of serotonin/dopamine pathways observedPotential for developing treatments for depression/anxiety
Dermatological Application StudyAssess skin penetration and efficacyEnhanced delivery of active ingredients through skin layersOpportunities for new topical formulations

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitro group on the pyridine ring undergoes reduction to form amine derivatives, a key transformation for pharmacological applications.

Reagent Conditions Product Yield Source
Lithium aluminum hydrideAnhydrous THF, 0°C → reflux1-Cyclopropyl-4-(5-aminopyridin-2-yl)-piperazine68-72%
H₂/Pd-CEthanol, 25°C, 12 h1-Cyclopropyl-4-(5-aminopyridin-2-yl)-piperazine85-90%

Mechanism : Catalytic hydrogenation proceeds via adsorption of nitro groups onto palladium surfaces, followed by sequential electron transfers to form amine intermediates . LiAlH4 reduction involves hydride transfer to the nitro group, generating a nitroso intermediate before final reduction.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group participates in ring-opening under acidic or oxidative conditions:

Reagent Conditions Product Application
H₂SO₄ (conc.)80°C, 2 h1-(3-Hydroxypropyl)-4-(5-nitropyridin-2-yl)-piperazinePrecursor for alkyl derivatives
Br₂ in CCl₄25°C, 6 h1-(2-Bromoethyl)-4-(5-nitropyridin-2-yl)-piperazineCross-coupling substrates

Key Insight : Ring-opening is stereospecific and highly dependent on reaction conditions. Sulfuric acid induces electrophilic attack at the cyclopropane ring’s strained C-C bond.

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation, acylation, and SNAr reactions:

SNAr Reactions

Piperazine reacts with electrophiles at activated positions:

Electrophile Conditions Product Yield Source
2-Chloropyrimidine-5-carboxylateDMF, 80°C, 8 hPiperazine-pyrimidine hybrid78%
5-Fluoro-2-nitrobenzoyl chlorideToluene, MgCl₂, 60°CN-Acylated piperazine derivative65%

Optimization : Base additives (e.g., cyclohexyl MgCl₂) enhance nucleophilicity of piperazine, improving SNAr yields .

Thiadiazole Formation

Reaction with CS₂ and aldehydes generates heterocyclic systems:

Reagent Conditions Product Notes
CS₂, 4-NitrobenzaldehydeDMF, reflux, 24 h1,4-Bis(4-nitrobenzylidene)piperazine-bis(carbothiohydrazide)Forms stable thiadiazole cores

Electrophilic Aromatic Substitution (Pyridine Ring)

The nitropyridine moiety undergoes regioselective substitution:

Reagent Conditions Position Product
HNO₃/H₂SO₄0°C, 30 minC-31-Cyclopropyl-4-(3,5-dinitropyridin-2-yl)-piperazine
Cl₂, FeCl₃CH₂Cl₂, 25°C, 4 hC-41-Cyclopropyl-4-(4-chloro-5-nitropyridin-2-yl)-piperazine

Challenges : Steric hindrance from the cyclopropyl group limits substitution at C-6.

Oxidation Reactions

Controlled oxidation modifies the piperazine or pyridine systems:

Reagent Target Site Product Outcome
KMnO₄ (aq)Piperazine C-N bondN-Oxide derivativeEnhanced water solubility
mCPBAPyridine ringPyridine N-oxideActivates ring for nucleophilic substitution

Stability and Degradation

The compound degrades under harsh conditions:

  • Acidic hydrolysis (HCl, 100°C): Cleaves piperazine into ethylene diamine fragments.

  • UV light : Nitro group photoreduction forms nitroso intermediates, requiring storage in amber vials.

Reaction Optimization Insights

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) outperforms LiAlH4 in yield and selectivity .

  • SNAr Efficiency : Polar aprotic solvents (DMF, NMP) and microwave irradiation reduce reaction times by 40% .

  • Cyclopropane Stability : The ring remains intact below pH 10 but opens rapidly in strong acids (pH < 2).

Properties

CAS No.

1190380-56-3

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

1-cyclopropyl-4-(5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C12H16N4O2/c17-16(18)11-3-4-12(13-9-11)15-7-5-14(6-8-15)10-1-2-10/h3-4,9-10H,1-2,5-8H2

InChI Key

OGJSSFRQEPZNOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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